

# Application Notes and Protocols for SRTCX1003 in a Mouse Model of Inflammation

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## Compound of Interest

Compound Name: SRTCX1003

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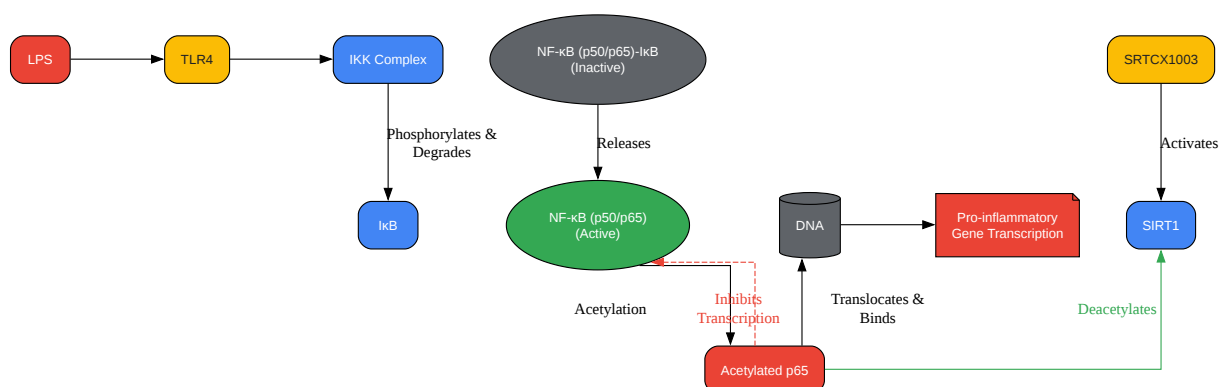
## Introduction

**SRTCX1003** is a potent small molecule activator of Sirtuin 1 (SIRT1), a Class III histone deacetylase that plays a crucial role in cellular metabolism, stress resistance, and inflammation.[1] Chronic inflammation is a significant contributing factor to a wide range of age-associated diseases. One of the central regulators of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB). The activity of NF-κB is modulated by post-translational modifications, including acetylation. **SRTCX1003** has been shown to suppress inflammatory responses by activating SIRT1, which in turn deacetylates the p65 subunit of NF-κB, leading to the inhibition of its transcriptional activity.[1] This mechanism effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 subunit p40 (IL-12p40).[1]

These application notes provide a detailed protocol for utilizing **SRTCX1003** in a lipopolysaccharide (LPS)-induced acute inflammation mouse model. This model is a well-established and reproducible method for studying systemic inflammatory responses.

## Mechanism of Action: SIRT1/NF- $\kappa$ B Signaling Pathway

**SRTCX1003** activates SIRT1, an NAD<sup>+</sup>-dependent deacetylase. In the context of inflammation, activated SIRT1 directly targets the p65 subunit (RelA) of the NF- $\kappa$ B complex. SIRT1 deacetylates a specific lysine residue on p65, which inhibits the transcriptional activity of NF- $\kappa$ B. Consequently, the expression of NF- $\kappa$ B target genes, including those encoding pro-inflammatory cytokines like TNF- $\alpha$  and IL-12, is downregulated.



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### SRTCX1003 Mechanism of Action

## Experimental Protocols

### LPS-Induced Acute Inflammation Mouse Model

This protocol describes the induction of acute systemic inflammation in mice using Lipopolysaccharide (LPS).

Materials:

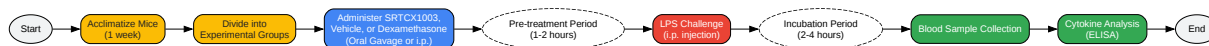
- C57BL/6 mice (8-10 weeks old)
- Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)
- Sterile, pyrogen-free 0.9% saline
- **SRTCX1003** (ProbeChem, PC-35524 or equivalent)
- Vehicle solution (see preparation below)
- Dexamethasone (positive control)
- Animal handling and injection equipment (syringes, needles)

Procedure:

- Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- **SRTCX1003** Preparation:
  - **SRTCX1003** is soluble in DMSO.
  - For a 100 mg/kg dose in a 25 g mouse (2.5 mg), prepare a stock solution of **SRTCX1003** in DMSO.
  - A commonly used vehicle for in vivo administration of small molecules is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
  - Prepare the final dosing solution by first dissolving **SRTCX1003** in DMSO, then adding PEG300, followed by Tween 80, and finally saline. Vortex thoroughly between each

addition.

- Experimental Groups:
  - Vehicle Control: Mice receive the vehicle solution.
  - LPS + Vehicle: Mice receive the vehicle solution followed by LPS challenge.
  - LPS + **SRTCX1003**: Mice receive **SRTCX1003** at the desired dose (e.g., 100 mg/kg) followed by LPS challenge.
  - LPS + Dexamethasone (Positive Control): Mice receive dexamethasone (e.g., 1 mg/kg) followed by LPS challenge.
- Administration:
  - Administer **SRTCX1003**, vehicle, or dexamethasone via oral gavage or intraperitoneal (i.p.) injection. The choice of administration route should be consistent across all experimental groups.
  - After a set pre-treatment time (e.g., 1-2 hours), administer LPS (e.g., 1 mg/kg) via i.p. injection.
- Sample Collection:
  - At a specified time point post-LPS injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another approved method.
  - Process the blood to obtain serum or plasma and store at -80°C until analysis.



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### Experimental Workflow for LPS Model

## Cytokine Analysis by ELISA

This protocol provides a general outline for measuring TNF- $\alpha$  and IL-12p40 levels in mouse serum or plasma using a sandwich ELISA kit. Follow the specific instructions provided with your chosen commercial ELISA kit.

### Materials:

- Commercial ELISA kit for mouse TNF- $\alpha$  (e.g., Abcam ab208348) and IL-12p40 (e.g., R&D Systems M1240, RayBiotech ELM-IL12p40-1)[2][3]
- Mouse serum or plasma samples
- Microplate reader
- Pipettes and other standard laboratory equipment

### Procedure:

- Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
- Assay Procedure:
  - Add standards and samples to the appropriate wells of the antibody-coated microplate.
  - Incubate as specified in the kit protocol.
  - Wash the wells to remove unbound substances.
  - Add the detection antibody.
  - Incubate as specified.
  - Wash the wells.
  - Add the enzyme conjugate (e.g., Streptavidin-HRP).
  - Incubate as specified.

- Wash the wells.
- Add the substrate solution and incubate to allow color development.
- Add the stop solution to terminate the reaction.
- Data Analysis:
  - Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
  - Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
  - Determine the concentration of TNF- $\alpha$  and IL-12p40 in the samples by interpolating their absorbance values from the standard curve.

## Data Presentation

The quantitative data from the cytokine analysis can be summarized in a table for easy comparison between experimental groups.

Group	Treatment	n	TNF- $\alpha$ (pg/mL)	IL-12p40 (pg/mL)
1	Vehicle Control	8	[Insert Value] $\pm$ SEM	[Insert Value] $\pm$ SEM
2	LPS + Vehicle	8	[Insert Value] $\pm$ SEM	[Insert Value] $\pm$ SEM
3	LPS + SRTCX1003 (100 mg/kg)	8	[Insert Value] $\pm$ SEM	[Insert Value] $\pm$ SEM
4	LPS + Dexamethasone (1 mg/kg)	8	[Insert Value] $\pm$ SEM	[Insert Value] $\pm$ SEM

## Expected Outcomes

Based on previous findings, treatment with **SRTCX1003** is expected to significantly reduce the LPS-induced increase in serum levels of TNF- $\alpha$  and IL-12p40. The anti-inflammatory effect of **SRTCX1003** at an effective dose is anticipated to be comparable to that of the positive control, dexamethasone.

## Troubleshooting

- High variability between animals: Ensure consistent animal handling, injection technique, and timing of procedures. Increase the number of animals per group if necessary.
- Low or no cytokine induction with LPS: Verify the potency of the LPS lot. Ensure proper storage and handling of LPS to prevent degradation.
- Inconsistent ELISA results: Follow the kit manufacturer's protocol precisely. Ensure proper washing steps and accurate pipetting.

## Conclusion

**SRTCX1003** presents a promising therapeutic agent for inflammatory diseases by targeting the SIRT1/NF- $\kappa$ B signaling pathway. The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of **SRTCX1003** in a robust and well-characterized mouse model of acute inflammation. These studies are crucial for the preclinical development and validation of novel anti-inflammatory therapies.

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## References

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- [2. raybiotech.com \[raybiotech.com\]](#)

- [3. Ex-Vivo Trans-Corneal and Trans-Scleral Diffusion Studies with Ocular Formulations of Glutathione as an Antioxidant Treatment for Ocular Diseases \[mdpi.com\]](#)
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